3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
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Overview
Description
3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is a chemical compound with the molecular formula C9H17BrN2OSi. It is a pyrazole derivative that contains a bromine atom and a trimethylsilyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole typically involves the reaction of 3-bromo-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom in substitution reactions.
Bases: Potassium carbonate, sodium hydride, and other bases are commonly used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyrazole derivative .
Scientific Research Applications
3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting pyrazole-containing structures.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is primarily related to its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in various substitution reactions, forming new bonds with nucleophiles . The trimethylsilyl group can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(trimethylsilyl)-1-propyne: Another brominated compound with a trimethylsilyl group, used in different synthetic applications.
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-3-carboxylic acid: A related pyrazole derivative with a carboxylic acid group.
Uniqueness
3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-[(3-bromopyrazol-1-yl)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2OSi/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12/h4-5H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSWBKHBLDVHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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